

Origin and molecular characteristics of the SK-HEP-1 cell line

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The SK-HEP-1 Cell Line: A Comprehensive Technical Guide Executive Summary

The SK-**HEP-1** cell line, established in 1971 from the ascitic fluid of a 52-year-old Caucasian male with a liver adenocarcinoma, has long been a staple in cancer research.[1][2] Initially classified as a human hepatocellular carcinoma (HCC) cell line, a significant body of evidence has led to its reclassification as a cell line of endothelial origin, exhibiting characteristics closely resembling those of liver sinusoidal endothelial cells (LSECs).[3][4][5] Furthermore, SK-**HEP-1** displays prominent mesenchymal stem cell (MSC) features, including the expression of MSC markers and the ability to differentiate into various mesenchymal lineages.[6][7] This unique combination of endothelial and mesenchymal properties, along with its tumorigenic nature, makes SK-**HEP-1** a valuable and complex model for studying cancer biology, angiogenesis, and metastasis.[1][6] This guide provides an in-depth overview of the origin, molecular characteristics, and key experimental protocols for the SK-**HEP-1** cell line, intended for researchers, scientists, and professionals in drug development.

Origin and History

The SK-**HEP-1** cell line was originally isolated by G. Trempe and J. Fogh in 1971 from the ascitic fluid of a patient diagnosed with adenocarcinoma of the liver.[1] For many years, it was widely used as a model for hepatocellular carcinoma. However, subsequent studies revealed a



lack of expression of typical hepatocyte-specific genes, such as albumin and α - and γ -fibrinogen.[3][4] In 1992, compelling evidence emerged suggesting an endothelial origin for SK-**HEP-1**.[4][5] This was based on morphological characteristics, such as the presence of pinocytotic vesicles and Weibel-Palade-like bodies, and the expression of endothelial-specific markers.[3][4] More recent studies have further solidified this reclassification, highlighting its similarities to LSECs, including the presence of fenestrae without diaphragms.[3][8]

Molecular and Cellular Characteristics

SK-**HEP-1** is a complex cell line with a unique molecular profile that reflects its endothelial and mesenchymal-like properties.

Endothelial Characteristics

SK-**HEP-1** cells express a range of endothelial-specific markers and exhibit functional endothelial behaviors.

- Marker Expression: They are positive for von Willebrand factor (vWF), endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and its receptor VEGFR2.[3] Interestingly, they are negative for CD31 (PECAM-1) in in vitro cultures but show positive expression when forming capillary-like structures in in vivo xenografts.[3]
- Morphology and Function: The cells display ultrastructural features of endothelial cells, including numerous pinocytotic vesicles and granules consistent with Weibel-Palade bodies.
 [4][5] They also demonstrate the ability to form tubular networks when cultured on basement membrane extracts like Matrigel, a hallmark of angiogenesis.[3][4] The presence of fenestrae without diaphragms is a key feature that aligns them with liver sinusoidal endothelial cells.[3]
 [8]

Mesenchymal Stem Cell (MSC) Properties

SK-**HEP-1** cells also exhibit a strong mesenchymal phenotype, including the expression of MSC markers and multipotent differentiation capacity.

 Marker Expression: They express a broad panel of MSC markers, including CD44 and vimentin, but are negative for the hematopoietic markers CD34 and CD45, and the endothelial marker CD31 in vitro.[6][9]



Differentiation Potential: SK-HEP-1 cells can be differentiated into adipocytes and
osteoblasts under appropriate culture conditions, a defining characteristic of mesenchymal
stem cells.[6][7] This oncogenic MSC phenotype contributes to their high metastatic
potential.[6]

Genetic Profile

SK-**HEP-1** is an aneuploid human cell line that has lost the Y chromosome.[10] It harbors several key mutations relevant to cancer research, including:

- BRAF V600E mutation: A common mutation in various cancers that leads to constitutive activation of the MAPK signaling pathway.[11]
- CDKN2A homozygous deletion: Inactivation of this tumor suppressor gene is frequently observed in cancer.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for the SK-HEP-1 cell line.

Parameter	Value	Reference(s)
Organism	Human (Homo sapiens)	[12]
Tissue of Origin	Liver (from ascitic fluid)	[2][12]
Disease	Adenocarcinoma	[2][12]
Cell Type	Endothelial, Mesenchymal-like	[3][6]
Morphology	Epithelial-like	[12]
Growth Properties	Adherent	[12]
Age of Donor	52 years	[12]
Gender of Donor	Male	[12]
Ethnicity	Caucasian	[12]

Table 1: General Information



Parameter	Value(s)	Reference(s)
Doubling Time	~30 hours	[7]
46.7 ± 10.3 hours	[10]	
94.2 hours (in CDM4-CHO medium)	[10]	
289.8 hours (in 293 SFM II medium)	[10]	
Seeding Density (Subculture)	2-4 x 10,000 cells/cm ²	[13]
Transfection Seeding Density (24-well plate)	9.4 x 10 ⁴ cells/well	[14]
Xenograft Injection (subcutaneous)	1 x 10 ⁶ - 5 x 10 ⁶ cells per mouse	[1][15]

Table 2: Cell Culture and Experimental Parameters

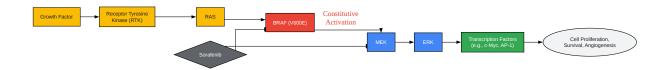
Signaling Pathways

Several key signaling pathways have been shown to be active and functionally important in SK-**HEP-1** cells.

MAPK Pathway

The BRAF V600E mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation. In SK-**HEP-1**, this pathway is a target for therapeutic intervention, for example, with inhibitors like sorafenib.





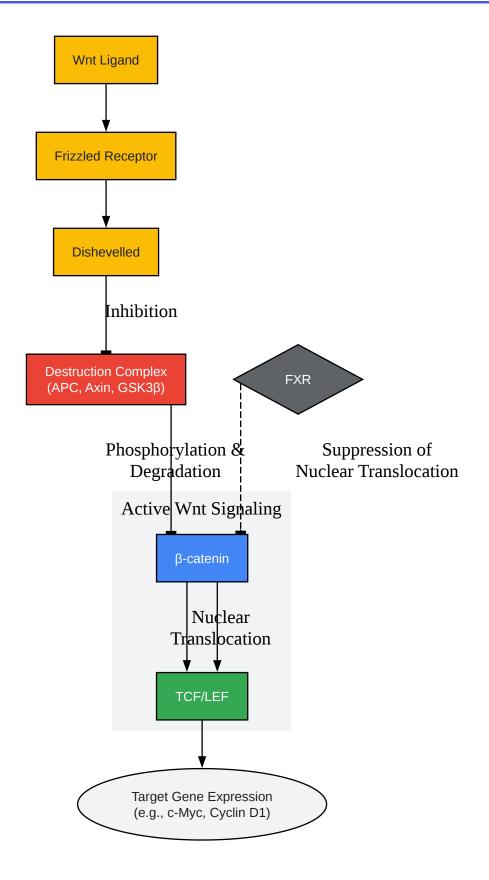
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Diagram 1: Simplified MAPK signaling pathway in SK-HEP-1 cells.

Wnt/β-catenin Pathway

The Wnt/ β -catenin signaling pathway is also active in SK-**HEP-1** cells and plays a role in their migration and invasion. Overexpression of the farnesoid X receptor (FXR) has been shown to suppress SK-**HEP-1** cell invasion and metastasis by inhibiting this pathway.





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Diagram 2: Overview of the Wnt/β-catenin pathway in SK-**HEP-1**.



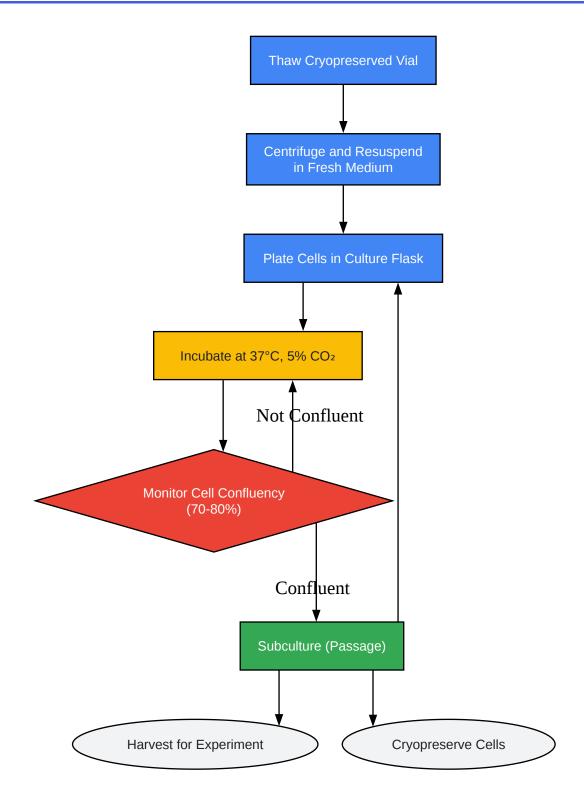
Experimental Protocols

This section provides detailed protocols for common experimental procedures involving the SK-**HEP-1** cell line.

Cell Culture and Maintenance

A standard workflow for culturing SK-**HEP-1** cells is depicted below.





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